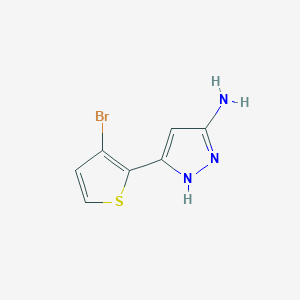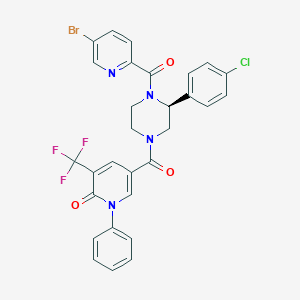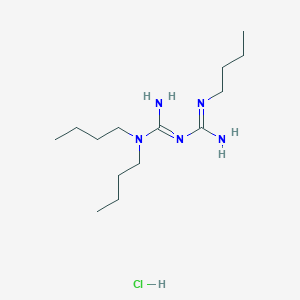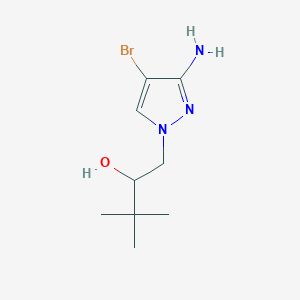
2,2-Dimethyl-3-(1-methylcyclobutyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 2,2-Dimethyl-3-(1-methylcyclobutyl)propanal can be achieved through various synthetic routes. One common method involves the reaction of 1-methylcyclobutylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.
Analyse Des Réactions Chimiques
2,2-Dimethyl-3-(1-methylcyclobutyl)propanal undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 2,2-Dimethyl-3-(1-methylcyclobutyl)propanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents) . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(1-methylcyclobutyl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(1-methylcyclobutyl)propanal involves its interaction with specific molecular targets. The aldehyde group in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity and function . The pathways involved in these interactions depend on the specific biological context and the presence of other interacting molecules.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-3-(1-methylcyclobutyl)propanal can be compared with other similar compounds, such as:
2,2-Dimethylpropanal: This compound has a similar structure but lacks the cyclobutyl group, making it less sterically hindered and more reactive in certain chemical reactions.
2,2-Dimethyl-1-propanol: This alcohol is structurally similar but has a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the steric effects of the cyclobutyl group with the reactivity of the aldehyde group, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(1-methylcyclobutyl)propanal |
InChI |
InChI=1S/C10H18O/c1-9(2,8-11)7-10(3)5-4-6-10/h8H,4-7H2,1-3H3 |
Clé InChI |
TVFBUGAXLURVOH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1)CC(C)(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)

![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)


![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide](/img/structure/B15275819.png)

![N-[2-(cyclopropylamino)ethyl]methanesulfonamide](/img/structure/B15275829.png)


